(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and dyes .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes in different conditions . Other methods include reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can be acylated through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, the molecular formula of a certain benzothiazole derivative is C17H15Cl2N3O3S2, with an average mass of 444.355 Da and a monoisotopic mass of 442.993195 Da .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,8-dichloro-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O2S/c1-12-2-7-19-20(8-12)32-24(29-19)13-3-5-16(6-4-13)28-23-17(22(27)30)10-14-9-15(25)11-18(26)21(14)31-23/h2-11H,1H3,(H2,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLZHXXRELAWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC(=CC(=C5O4)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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